4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile
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Overview
Description
4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile is an organic compound with the molecular formula C17H13NO2 It is a derivative of benzonitrile and contains a phenyl group attached to a butenone moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-phenyl-1-buten-3-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 4-hydroxybenzonitrile and the carbonyl group of 1-phenyl-1-buten-3-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, amines, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, amines, or other substituted derivatives.
Scientific Research Applications
4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxy}benzonitrile
- 4-{[(1Z)-3-oxo-1-phenylbut-1-en-2-yl]oxy}benzonitrile
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
4-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-13(19)17(11-14-5-3-2-4-6-14)20-16-9-7-15(12-18)8-10-16/h2-11H,1H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIXSQVRFRUWLQ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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